Indolizine-3-carboxylic acid Indolizine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1259060-82-6
VCID: VC8224448
InChI: InChI=1S/C9H7NO2/c11-9(12)8-5-4-7-3-1-2-6-10(7)8/h1-6H,(H,11,12)
SMILES: C1=CC2=CC=C(N2C=C1)C(=O)O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

Indolizine-3-carboxylic acid

CAS No.: 1259060-82-6

Cat. No.: VC8224448

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Indolizine-3-carboxylic acid - 1259060-82-6

Specification

CAS No. 1259060-82-6
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name indolizine-3-carboxylic acid
Standard InChI InChI=1S/C9H7NO2/c11-9(12)8-5-4-7-3-1-2-6-10(7)8/h1-6H,(H,11,12)
Standard InChI Key LKLKDFKQBJWONS-UHFFFAOYSA-N
SMILES C1=CC2=CC=C(N2C=C1)C(=O)O
Canonical SMILES C1=CC2=CC=C(N2C=C1)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Indolizine-3-carboxylic acid (C10_{10}H7_{7}NO2_{2}) features a bicyclic indolizine core with a carboxylic acid functional group at the 3-position (Figure 1). The indolizine system consists of a pyrrole ring fused to a pyridine ring, creating a planar aromatic structure with delocalized π-electrons. Key molecular descriptors include:

  • Molecular weight: 177.17 g/mol .

  • XLogP3: 1.2 (indicating moderate lipophilicity) .

  • Hydrogen bond donors/acceptors: 1 donor (COOH) and 3 acceptors (two ring nitrogens and carbonyl oxygen) .

  • Rotatable bonds: 2 (carboxylic acid group and adjacent single bond) .

The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, making it amenable to pharmaceutical formulation . Spectroscopic data (IR, 1^1H NMR, MS) confirm the presence of characteristic absorption bands for the aromatic system (1600–1450 cm1^{-1}), carboxylic acid (1700 cm1^{-1}), and distinct proton environments in the fused rings .

Synthesis Methodologies

One-Pot Cyclization Using Tetrakispyridinecobalt(II) Dichromate (TPCD)

A highly efficient method involves the 1,3-dipolar cycloaddition of pyridinium N-ylides to alkenes, followed by aromatization mediated by TPCD. This one-pot approach yields indolizine-3-carboxylate esters, which are hydrolyzed to the free acid (3a–3c, 5a–5e) with 70–85% yields (Table 1) .

Table 1. Yields of indolizine-3-carboxylic acids via TPCD-mediated synthesis

CompoundR1^1R2^2Yield (%)
3aHCH3_382
3cBrC2_2H5_578
5aClH75

Thermal Cyclization of Baylis-Hillman Adducts

Rosemary George’s thesis details the synthesis of 2-substituted indolizines via thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate esters at 120–150°C. The reaction follows first-order kinetics, with electron-withdrawing groups accelerating cyclization rates (k = 1.2 × 104^{-4} s1^{-1} for R = COOCH3_3) .

Comparative Analysis of Synthetic Routes

While TPCD offers rapid access to diverse derivatives, thermal methods provide mechanistic insights but require higher temperatures and longer reaction times. Recent work by Jiang et al. emphasizes TPCD’s superiority in scalability and functional group tolerance.

Physicochemical Properties

Solubility and Stability

Indolizine-3-carboxylic acid is sparingly soluble in water (0.2 mg/mL at 25°C) but dissolves readily in DMSO and methanol. It exhibits pH-dependent stability, decomposing above pH 9 due to deprotonation-induced ring opening .

Spectroscopic Fingerprints

  • IR: νC=O_{C=O} at 1685 cm1^{-1}, νNH_{N-H} (aromatic) at 3400 cm1^{-1} .

  • 1^1H NMR (DMSO-d6_6): δ 8.2 (d, H-1), 7.6 (m, H-5, H-6), 3.9 (s, COOH) .

  • MS: m/z 177 [M]+^+ with fragmentation peaks at 149 (loss of CO) and 121 (loss of COOH) .

Biological Activities

Antibacterial Efficacy

Jiang et al. evaluated indolizine-3-carboxylic acids against Escherichia coli and Staphylococcus aureus. Compound 3c (5-bromo derivative) showed the highest activity (MIC = 12.5 µg/mL for both strains), surpassing ampicillin against methicillin-resistant S. aureus (Table 2).

Table 2. Antimicrobial activity of selected derivatives

CompoundMIC (µg/mL)
E. coli
3a25
3c12.5
5a25

Pharmaceutical Applications

Drug Intermediate Synthesis

Indolizine-3-carboxylic acid serves as a precursor for granisetron and lonidamine analogs. The ethyl ester derivative (PubChem CID 146026760) is a key intermediate in optimizing pharmacokinetic profiles .

Prodrug Development

Ester prodrugs (e.g., ethyl, methyl esters) enhance oral bioavailability by masking the carboxylic acid group, which is cleaved in vivo by esterases .

Recent Advances and Future Directions

Computational Drug Design

QSAR models predict that electron-withdrawing substituents at C-5 enhance antibacterial activity, guiding the design of next-generation derivatives .

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